1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride
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Overview
Description
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is a chemical compound belonging to the thiadiazole family. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The compound is known for its unique structure and diverse applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
Target of Action
The primary target of 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride is the enzyme triosephosphate isomerase (TIM) from Trypanosoma cruzi . This enzyme is crucial for the glycolytic pathway, which is essential for the survival of the parasite .
Mode of Action
This compound interacts with TIM in a highly selective manner . It induces irreversible inactivation of TIM through non-covalent binding at low micromolar concentrations .
Biochemical Pathways
The compound affects the glycolytic pathway by inhibiting the enzyme TIM . TIM catalyzes the isomerization of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which is the fifth step of the glycolytic pathway . By inhibiting this enzyme, the compound disrupts the energy production in the parasite, leading to its death .
Result of Action
The result of the action of this compound is the death of the parasite Trypanosoma cruzi . By inhibiting the enzyme TIM, the compound disrupts the energy production in the parasite, which is crucial for its survival .
Future Directions
Biochemical Analysis
Biochemical Properties
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and preventing their normal function . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways and a tool for studying enzyme function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating cell signaling pathways that lead to programmed cell death . It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production . These effects demonstrate the compound’s potential as a therapeutic agent and a tool for studying cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . The compound’s ability to form hydrogen bonds and other non-covalent interactions with biomolecules is crucial for its activity and specificity . These molecular interactions provide insights into the compound’s potential as a modulator of biochemical processes and a tool for studying molecular mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cell death and organ damage . These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications and experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key metabolic enzymes, leading to changes in the levels of metabolites and energy production . Additionally, this compound can affect the activity of cofactors, such as NADH and ATP, which are essential for cellular metabolism . These interactions highlight the compound’s potential as a tool for studying metabolic pathways and their regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to specific transporters on the cell membrane, facilitating its uptake and distribution within the cell . Additionally, this compound can interact with binding proteins that regulate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s activity and specificity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound in these compartments allows it to interact with specific biomolecules and modulate their activity . These subcellular localization mechanisms provide insights into the compound’s potential as a tool for studying cellular processes and their regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride can be synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, carbothioamides, and triethylamine. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include various derivatives of 1,2,4-thiadiazole, which exhibit different chemical and biological properties .
Comparison with Similar Compounds
1,2,4-Thiadiazol-5-ylhydrazine;dihydrochloride can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: This isomer is commonly found in medications like cephazolin and acetazolamide.
1,2,3-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,5-Thiadiazole: Known for its unique structure and reactivity.
The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,2,4-thiadiazol-5-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S.2ClH/c3-6-2-4-1-5-7-2;;/h1H,3H2,(H,4,5,6);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBSXLSIPSPCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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